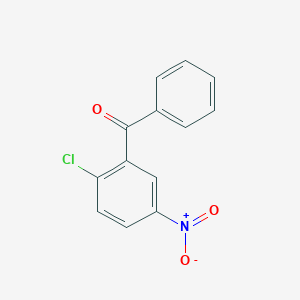

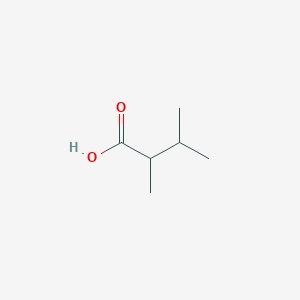

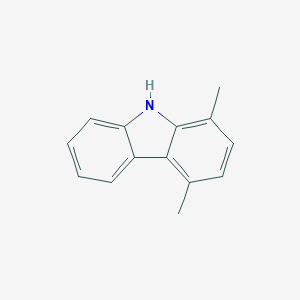

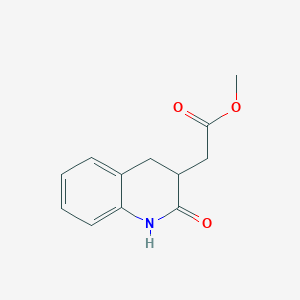

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Vue d'ensemble

Description

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a compound that falls within the class of tetrahydroquinoline derivatives. These compounds have garnered interest due to their potential pharmacological properties, including anti-cancer activity. The compound's relevance is highlighted by its structural similarity to key biological molecules and its ability to interact with enzymes such as methionine synthase (MetS), which plays a role in the methylation processes essential for DNA synthesis and repair in tumor cells .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, leading to the formation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Another method includes the use of microwave irradiation to react aromatic aldehydes with dimedone and methyl acetoacetate, yielding methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with high yields and in a short time . Additionally, a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate has been developed to synthesize 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . NMR spectroscopy is another powerful tool used to determine the structure of these compounds, as demonstrated in the elucidation of the structure of methyl 2,7,7-trimethyl-5-oxo-4-(4-hydroxyphenyl-3-methoxy)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, thermal isomerization can lead to the formation of 4-acetoxy-1-benzyl-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines. These compounds can further react with organic acids to yield 1,4-trans- and cis-4-acyloxy-1-benzyl derivatives, and with hydrohalic acids to afford 1-benzyl-5-halogeno-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can be characterized using various analytical techniques. Spectroscopic and spectrometric methods provide insights into the electronic structure and functional groups present in the molecule. Thermal analyses, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can be used to study the thermal stability and decomposition patterns of these compounds .

Applications De Recherche Scientifique

-

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

- Application : This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

-

Synthesis of fused quinazolinone derivatives

- Application : This compound is potentially used in the synthesis of fused quinazolinone derivatives .

- Method : The method involves the synthesis of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

- Results : The synthesized compounds display unique biological activities .

-

Synthesis of 4-Hydroxy-2-quinolones

- Application : This compound could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .

- Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

- Results : The synthesized compounds display unique biological activities .

-

Medicinal Chemistry of 1,2,3,4-tetrahydroisoquinoline Analogs

- Application : This compound could potentially be used in the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .

- Method : The method involves the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .

- Results : The synthesized compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

-

Synthesis of Coumarin Derivatives

- Application : This compound could potentially be used in the synthesis of coumarin derivatives .

- Method : The method involves the synthesis of coumarin derivatives .

- Results : The synthesized compounds have been proven to function as anti-coagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

-

Synthesis of Imidazole Containing Compounds

- Application : This compound could potentially be used in the synthesis of imidazole containing compounds .

- Method : The method involves the synthesis of imidazole containing compounds .

- Results : The synthesized compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

- Application : This compound could potentially be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

-

Synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles

- Application : This compound could potentially be used in the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .

- Method : The method involves the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .

- Results : The synthesized compounds display antimicrobial and anti-cancer activities .

Safety And Hazards

Propriétés

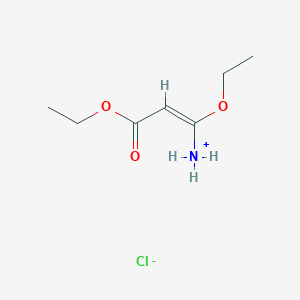

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQVNZTFJUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.